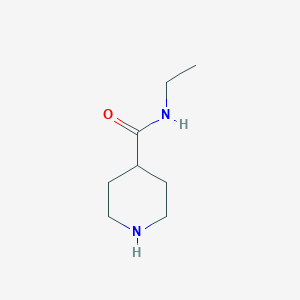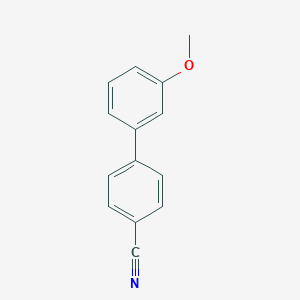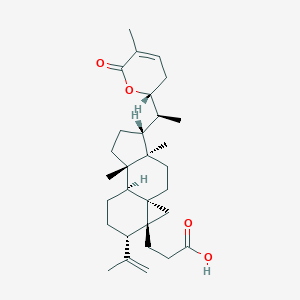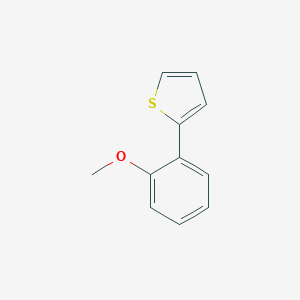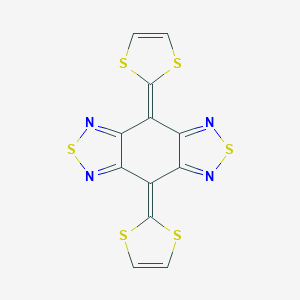
BTQBT (purified by sublimation)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BTQBT, also known as bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole), is a chemical compound with the molecular formula C12H4N4S6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of BTQBT is represented by the formula C12H4N4S6 . The exact mass of BTQBT is 395.87600 .
Physical And Chemical Properties Analysis
BTQBT has a molecular weight of 396.58 . The melting point of BTQBT is 400°C . Unfortunately, the boiling point and density are not available .
Wissenschaftliche Forschungsanwendungen
Interface Electronic Structure and Valence Band Dispersion of BTQBT
A study by Nakayama et al. (2021) investigated the interface electronic structure of BTQBT on polycrystalline Au electrodes, highlighting its promise for use in vertical organic transistor devices. This research focused on the valence band (VB) dispersion of solid-state BTQBT, confirming its considerable energy dispersion through photoelectron spectroscopy (PES). The study derived an intermolecular transfer integral and the hole effective mass, providing key parameters that underscore BTQBT's potential in the development of organic electronic devices (Nakayama et al., 2021).
Wirkmechanismus
Target of Action
Bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole) (BTQBT) is a promising planar building block for constructing p-type small molecules for high-performance organic field-effect transistors . The primary targets of BTQBT are the molecular structures involved in the construction of these transistors .
Mode of Action
BTQBT interacts with its targets by forming thin films under ultrahigh vacuum conditions . These films exhibit p-type semiconducting behaviors . BTQBT molecules act as donors in certain compounds, while they act as acceptors when doped into others . This interaction results in changes in the electronic properties of the compounds .
Biochemical Pathways
It is known that the electronic, vibrational, and charge-transport properties of btqbt co-crystals have been investigated using density functional theory calculations . These calculations predict wide conduction bands and small effective masses for electrons along the donor-acceptor stacking directions .
Pharmacokinetics
The pharmacokinetics of BTQBT involve the movement of the compound within the organic field-effect transistors. Large values of the valence bandwidths and small effective masses for holes are observed for BTQBT co-crystals, suggesting ambipolar transport characteristics in these systems .
Result of Action
The result of BTQBT’s action is the formation of high-performing organic field-effect transistors . The strong intermolecular interaction in these materials enables efficient separation of doping-generated charge carriers from the ionized dopant molecules . This ultimately limits the overall doping efficiency, which may be improved by using a stronger donor-acceptor couple .
Action Environment
The action of BTQBT is influenced by the environment in which it is used. For instance, the preparation and characterization of BTQBT films are carried out under ultrahigh vacuum conditions . Moreover, the molecular ordering during phase segregation and matching the highest occupied molecular orbital energy level with that of the semiconducting polymer binder are important for the performance of BTQBT .
Safety and Hazards
In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if needed . If BTQBT comes into contact with skin or eyes, it should be washed off with plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . It’s also recommended to avoid dust formation and breathing mist, gas, or vapors .
Zukünftige Richtungen
BTQBT is a new monolayer semiconductor that has a high activation energy for electron emission and is highly sensitive to light . The growth rate of BTQBT is rapid, and it can be fabricated on various substrates . This suggests potential future applications in the field of semiconductors and electronics .
Eigenschaften
IUPAC Name |
4,8-bis(1,3-dithiol-2-ylidene)-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N4S6/c1-2-18-11(17-1)5-7-9(15-21-13-7)6(12-19-3-4-20-12)10-8(5)14-22-16-10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMLGFPCLXTCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C2C3=NSN=C3C(=C4SC=CS4)C5=NSN=C25)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N4S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567150 |
Source


|
| Record name | 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135704-54-0 |
Source


|
| Record name | 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)

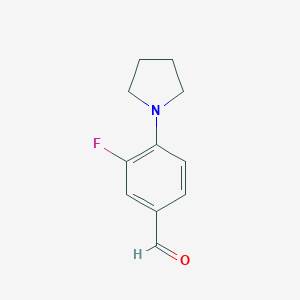

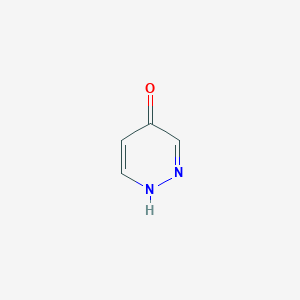

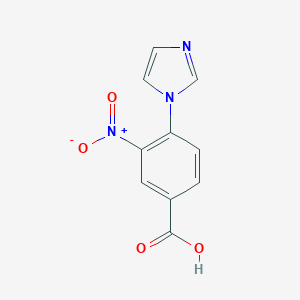
![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)
![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)
